Chlorure de perfluorononanoyle

Vue d'ensemble

Description

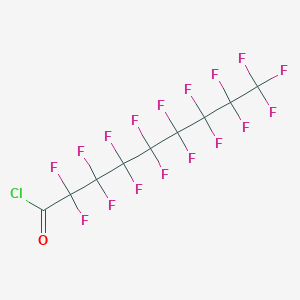

Perfluorononanoyl chloride is a compound that falls within the broader category of perfluoroalkyl chlorides, which are characterized by their perfluorinated carbon chains and a terminal chloride group. These compounds are of interest due to their unique chemical and physical properties, which arise from the high electronegativity and the small size of the fluorine atoms that completely cover the carbon skeleton.

Synthesis Analysis

The synthesis of perfluoroalkylated compounds, including perfluorononanoyl chloride, can be achieved through the nickel(0)-catalyzed fluoroalkylation of various substrates such as alkenes, alkynes, and aromatics. The process involves the treatment of perfluoroalkyl chlorides with these substrates in the presence of nickel dichloride, zinc powder, and triphenylphosphine in DMF at elevated temperatures. This method provides good yields and is suggested to proceed via a single electron-transfer mechanism .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds, including those similar to perfluorononanoyl chloride, has been studied using techniques such as gas-phase electron diffraction. These studies reveal that perfluorination can significantly influence the geometric and electronic structure of the molecules. For instance, perfluoropropionyl chloride has been characterized and compared to its non-fluorinated counterpart, propionyl chloride, indicating that perfluoroalkyl chains can destabilize carbonyl groups and alter electronegativity and internal rotation barriers .

Chemical Reactions Analysis

Perfluoroalkyl chlorides can undergo various chemical reactions, including radical additions to fluoroolefins. For example, perfluoroallyl chloride can react with perfluoroalkyl iodides to selectively synthesize terminal perfluoroolefins. These reactions are sensitive to reaction conditions such as temperature and the presence of catalysts or initiators, which can affect the yield and selectivity of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroalkyl chlorides are influenced by the perfluorinated carbon chains. These compounds often exhibit strong affinities for certain enzymes, such as carbonic anhydrase, and can be used to derive a variety of sulfonamides with potential applications as intraocular pressure-lowering agents in glaucoma treatment. The perfluorinated compounds can also display good water solubility and neutral pH, which are desirable properties for ophthalmologic applications .

Applications De Recherche Scientifique

Revêtements Superhydrophobes

Chlorure de perfluorononanoyle: est utilisé dans le développement de revêtements superhydrophobes. Ces revêtements sont appliqués sur diverses surfaces pour leur conférer des propriétés hydrofuges. La modification des nanocristaux de cellulose avec du this compound réduit considérablement l'énergie de surface, conduisant à la création de papier superhydrophobe . Cette application est particulièrement pertinente dans la création de surfaces autonettoyantes, qui peuvent être utilisées dans les matériaux d'emballage, les textiles et les vêtements d'extérieur.

Fonctionnalisation de la Nanocellulose

Dans le domaine des dispositifs énergétiques et électroniques flexibles, le this compound joue un rôle dans la fonctionnalisation de la nanocellulose. Ce processus améliore les propriétés mécaniques et la biocompatibilité de la nanocellulose, la rendant adaptée aux matériaux conducteurs et luminescents . La nanocellulose traitée trouve des applications dans la production de nanomatériaux verts à haute performance.

Applications Biomédicales

Le domaine de la recherche biomédicale tire profit de l'utilisation du this compound dans la synthèse de la nanocellulose. La nanocellulose, modifiée avec du this compound, présente un potentiel dans diverses applications biomédicales, notamment l'ingénierie tissulaire et les systèmes d'administration de médicaments . Les propriétés améliorées de la nanocellulose contribuent à son efficacité dans ces applications.

Sciences de l'Environnement

En sciences de l'environnement, le this compound est associé au traitement et à la détection des composés perfluorés (PFC). Ces composés sont des polluants environnementaux, et le this compound peut faire partie des processus qui détectent et traitent les PFC en raison de sa structure chimique unique .

Science des Matériaux

Science des matériaux: tire parti du this compound pour la création de matériaux nanostructurés, tels que les esters de cellulose fluorés. Ces matériaux sont utilisés pour produire des surfaces superhydrophobes avec des applications potentielles dans les dispositifs microfluidiques et autres innovations en science des matériaux .

Processus Industriels

Dans les processus industriels, le this compound est impliqué dans la synthèse de liquides ioniques et la catalyse de transfert de phase (PTC). Ces processus sont essentiels pour diverses applications industrielles, notamment la synthèse de différents composés organiques et le développement de nouveaux matériaux .

Safety and Hazards

When handling Perfluorononanoyl chloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Orientations Futures

One of the future directions for the use of Perfluorononanoyl chloride is in the fabrication of desalination membranes . The current gap between industrial needs and academic research in fabricating thin-film composite (TFC) membranes is discussed, and an outlook on future research directions for advancing interfacial polymerization-based fabrication processes is provided .

Mécanisme D'action

- The primary targets of Perfluorononanoyl chloride are not explicitly documented in the available literature. However, it is commonly used as a reagent in organic synthesis to create various compounds .

Target of Action

Pharmacokinetics

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWXHQITWLFMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9ClF17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379925 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52447-23-1 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does perfluorononanoyl chloride contribute to creating a superhydrophobic surface?

A1: Perfluorononanoyl chloride is a highly fluorinated compound. When it reacts with hydroxyl groups on a surface, it replaces them with perfluorononanoate groups. These groups are extremely hydrophobic due to the strong electronegativity of fluorine atoms. [, ] This high fluorine content lowers the surface energy, making it energetically unfavorable for water droplets to spread out. Instead, water beads up, leading to the superhydrophobic effect. []

Q2: Can you explain the reaction mechanism of perfluorononanoyl chloride with hydroxyl groups in the context of the provided research?

A2: Perfluorononanoyl chloride acts as an acylating agent. In the research articles provided, it reacts with hydroxyl groups present on the surface of modified cellulose esters [] and poly(2-hydroxyethyl acrylate) (PHEA) []. The chloride atom in perfluorononanoyl chloride acts as a leaving group, facilitating the nucleophilic attack from the hydroxyl group. This reaction forms an ester linkage, attaching the perfluorononanoyl group to the surface and releasing hydrochloric acid as a byproduct.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)